REACTION_CXSMILES
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[O:1]=[C:2]1[CH:6]2[CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10][N:5]2[CH2:4][CH:3]1C(OC)=O.CS(C)=O.[Na+].[Cl-]>O>[O:1]=[C:2]1[CH:6]2[CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10][N:5]2[CH2:4][CH2:3]1 |f:2.3|
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Name
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2-tert-butyl 7-methyl 8-oxohexahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate
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Quantity
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131 g
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Type
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reactant
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Smiles
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O=C1C(CN2C1CN(CC2)C(=O)OC(C)(C)C)C(=O)OC
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Name
|
|
Quantity
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530 mL
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Type
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reactant
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Smiles
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CS(=O)C
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Name
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|
Quantity
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25.6 g
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Type
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reactant
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Smiles
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[Na+].[Cl-]
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Name
|
|
Quantity
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32 g
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
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1 L
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintained at that temperature for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (1 L×2)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was chromatographed over silica gel eluting with 30-40% ethyl acetate in petroleum ether
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Name
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|
Type
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product
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Smiles
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O=C1CCN2C1CN(CC2)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |